

# Technical Support Center: H3K79me2 Antibody Specificity for Western Blotting

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## Compound of Interest

Compound Name: Dot1L-IN-6

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This guide provides troubleshooting advice and validation protocols for researchers using antibodies against histone H3 di-methylated at lysine 79 (H3K79me2) in Western blot applications. Ensuring the specificity of histone post-translational modification (PTM) antibodies is critical for accurate and reproducible results.[\[1\]](#)[\[2\]](#)

## Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing no signal or a very weak signal for my H3K79me2 band?

A weak or absent signal at the expected molecular weight for histone H3 (~15-17 kDa) can be due to several factors.[\[3\]](#)[\[4\]](#)

- **Low Protein Expression:** The target protein may be of low abundance in your sample. Ensure you are loading a sufficient amount of histone extract or nuclear lysate, typically 15-30 µg per lane.[\[5\]](#)[\[6\]](#) It is also crucial to use a positive control lysate from a cell line known to express H3K79me2.[\[7\]](#)
- **Antibody Issues:** The primary antibody concentration may be too low. Try increasing the concentration or extending the incubation time (e.g., overnight at 4°C).[\[7\]](#)[\[8\]](#) Also, confirm that the antibody has been stored correctly and is not expired.[\[8\]](#)
- **Inefficient Transfer:** Verify that proteins have successfully transferred from the gel to the membrane. This can be checked by staining the membrane with Ponceau S after transfer.[\[7\]](#)

- Suboptimal Blocking: Some blocking agents, like non-fat dry milk, can occasionally mask certain epitopes. If recommended by the antibody datasheet, consider switching to a different blocking buffer like Bovine Serum Albumin (BSA).[\[6\]](#)[\[9\]](#)

Q2: My Western blot shows multiple bands or bands at the wrong molecular weight. What does this mean?

The appearance of non-specific bands is a common issue that questions the antibody's specificity.

- Antibody Concentration: The primary or secondary antibody concentration may be too high, leading to off-target binding. A dilution series should be performed to find the optimal concentration.[\[8\]](#)[\[10\]](#)
- Cross-Reactivity: The antibody might be cross-reacting with other histone modifications or non-histone proteins.[\[11\]](#)[\[12\]](#) This is a critical issue for histone PTM antibodies and requires specific validation experiments (see Q3 and Validation Protocols).
- Sample Degradation: Protein degradation can lead to bands appearing at lower than expected molecular weights. Always prepare lysates with fresh protease inhibitors.[\[7\]](#)

Q3: How can I be certain my antibody is specific to H3K79me2?

Validating the specificity of an H3K79me2 antibody is essential and requires multiple lines of evidence. Standard Western blots alone are often insufficient.[\[12\]](#) The gold standard approach involves using a biological negative control.

- Genetic Knockout/Knockdown: The most rigorous method is to perform a Western blot on histone extracts from cells where the DOT1L gene has been knocked out or knocked down. DOT1L is the sole known enzyme responsible for H3K79 methylation.[\[13\]](#)[\[14\]](#) A truly specific H3K79me2 antibody should show a complete loss of signal in these knockout/knockdown cells compared to wild-type (WT) cells.[\[13\]](#)[\[15\]](#)
- Inhibitor Treatment: Treat cells with a specific DOT1L inhibitor (e.g., EPZ-5676). Similar to a genetic knockout, this should lead to a dose-dependent decrease in the H3K79me2 signal.[\[16\]](#)

- **Peptide-Based Assays:** Peptide dot blots or peptide arrays are crucial for assessing cross-reactivity.[\[2\]](#)[\[12\]](#) These assays test the antibody's ability to bind to its target peptide (H3K79me2) while showing minimal binding to unmodified H3K79, other methylation states (H3K79me1, H3K79me3), or other modified histone peptides.[\[17\]](#)
- **Peptide Competition:** Pre-incubating the antibody with the specific H3K79me2 peptide immunogen should block its binding to the ~17 kDa band on the Western blot, confirming the signal is target-specific.[\[3\]](#)

## Validation Strategy Overview

A multi-step approach is recommended to thoroughly validate an H3K79me2 antibody for Western blotting.

Validation Tier	Experiment	Purpose	Expected Outcome
Tier 1: Initial Characterization	Standard Western Blot	Detect a band at the correct molecular weight for Histone H3 (~15-17 kDa).	A single, strong band at the expected size in a positive control cell line (e.g., HeLa, MCF7). <a href="#">[18]</a>
Tier 2: Specificity Testing	Peptide Dot Blot / Array	Assess cross-reactivity with other histone modifications.	Strong signal for H3K79me2 peptide; minimal to no signal for unmodified, me1, me3, and other modified peptides. <a href="#">[19]</a> <a href="#">[20]</a>
Tier 3: Biological Negative Control	Western Blot on DOT1L KO/KD or Inhibitor-Treated Cells	Confirm target specificity in a biological context.	Signal is abolished or significantly reduced in DOT1L-deficient or inhibited cells compared to control cells. <a href="#">[13]</a> <a href="#">[15]</a>

## Key Experimental Protocols

### Protocol 1: Western Blotting with DOT1L Knockout Cells

This protocol describes the "gold standard" method for validating H3K79me2 antibody specificity.

- Cell Lysis & Histone Extraction:
  - Culture wild-type (WT) and DOT1L knockout (KO) cells to ~80-90% confluency.
  - Harvest cells and prepare nuclear extracts or perform an acid extraction to isolate histones. Ensure all steps are performed on ice with protease inhibitors.
- Protein Quantification:
  - Quantify the protein concentration of the WT and KO histone extracts using a BCA or Bradford assay.
- SDS-PAGE and Transfer:
  - Load 15-20 µg of histone extract per lane on a 15% or 4-20% polyacrylamide gel.
  - Run the gel until sufficient separation is achieved.
  - Transfer proteins to a PVDF or nitrocellulose membrane.
- Blocking and Antibody Incubation:
  - Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
  - Incubate the membrane with the primary anti-H3K79me2 antibody at the recommended dilution overnight at 4°C with gentle agitation.
  - As a loading control, simultaneously probe a separate blot or strip and re-probe the same blot with an antibody against total Histone H3.
- Washing and Secondary Antibody Incubation:

- Wash the membrane 3 times for 5-10 minutes each with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
  - Wash the membrane again as in step 5.
  - Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
  - Expected Result: A clear band at ~17 kDa should be present in the WT lane and completely absent in the DOT1L KO lane. The total Histone H3 loading control should be equal in both lanes.

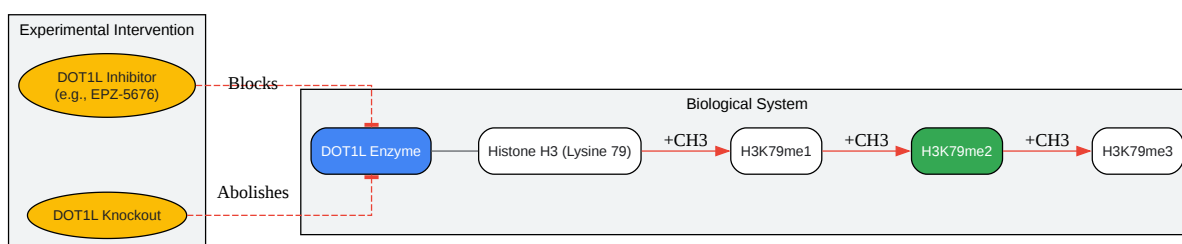
## Protocol 2: Peptide Dot Blot Assay

This assay provides a quick assessment of an antibody's cross-reactivity against various histone modifications.

- Peptide Spotting:
  - Prepare 1 mM stock solutions of various histone peptides (e.g., H3K79 unmodified, H3K79me1, H3K79me2, H3K79me3, and other relevant modifications).
  - Spot 1-2  $\mu$ L of each peptide (representing 100-200 pmol) onto a dry nitrocellulose membrane.[\[19\]](#) Let the spots air dry completely.
- Blocking and Antibody Incubation:
  - Proceed with blocking and primary antibody incubation as described in the Western blot protocol (steps 4-6). Use the same antibody concentration as for Western blotting.
- Detection:
  - Develop the blot using an ECL substrate.

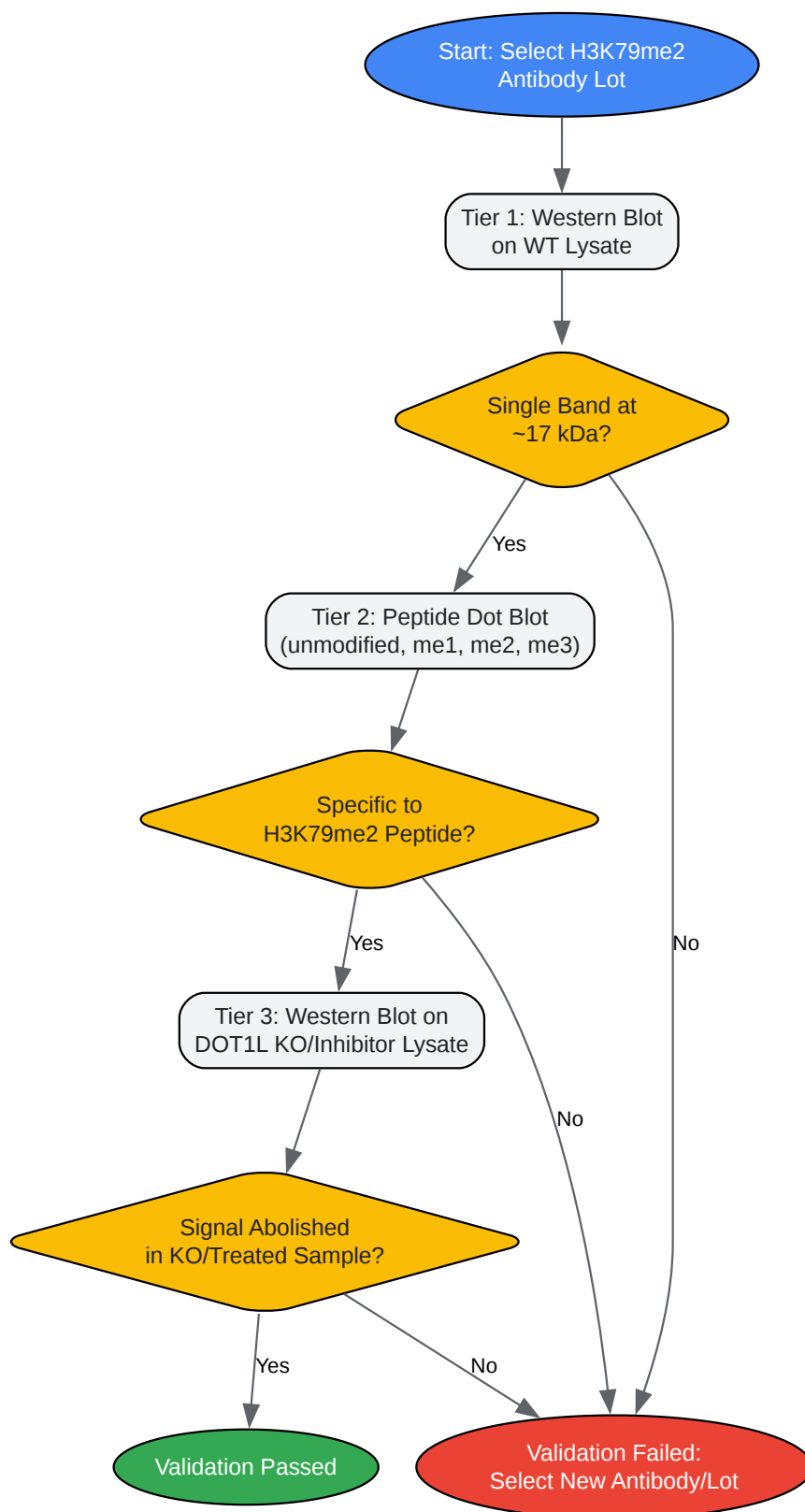
- Expected Result: The antibody should generate a strong signal only on the spot corresponding to the H3K79me2 peptide.<sup>[19]</sup> Any signal on other peptide spots indicates cross-reactivity.

## Visual Guides and Workflows



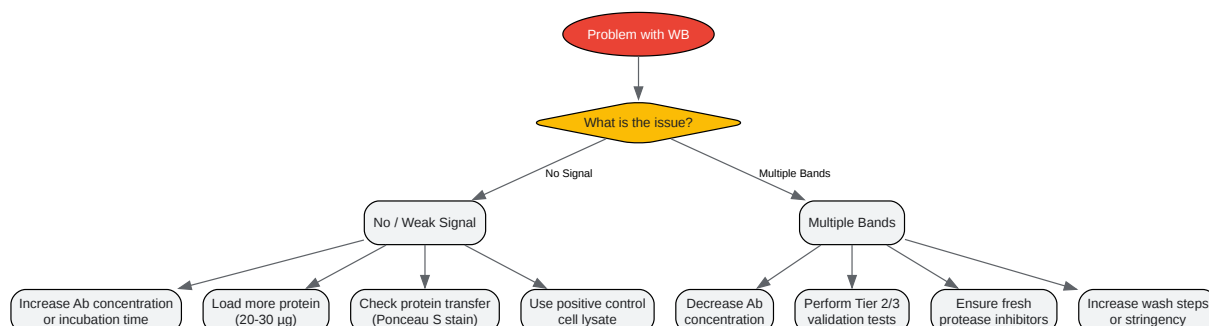
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Caption: Role of DOT1L in H3K79 methylation and points of experimental intervention.



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Caption: Tiered workflow for validating H3K79me2 antibody specificity.



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Caption: Decision tree for troubleshooting common H3K79me2 Western blot issues.

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## References

- 1. Development and Validation of Antibodies Targeting Site-Specific Histone Methylation | Springer Nature Experiments [[experiments.springernature.com](https://experiments.springernature.com)]
- 2. Specificity Analysis of Antibodies That Recognize Histone Posttranslational Modifications | Thermo Fisher Scientific - US [[thermofisher.com](https://thermofisher.com)]
- 3. Anti-Histone H3 (di methyl K79) antibody - ChIP Grade (ab3594) | Abcam [[abcam.com](https://abcam.com)]
- 4. Histone H3K79me2 Polyclonal Antibody (39923) [[thermofisher.com](https://thermofisher.com)]
- 5. H3K79me2 Polyclonal Antibody (49-1019) [[thermofisher.com](https://thermofisher.com)]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [[cellsignaling.com](https://cellsignaling.com)]

- 7. Western Blot Troubleshooting Guide | Bio-Techne [bio-technique.com]
- 8. ウェスタンブロッティングトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. bosterbio.com [bosterbio.com]
- 10. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 11. genome.ucsc.edu [genome.ucsc.edu]
- 12. Validation of Histone Modification Antibodies | Cell Signaling Technology [cellsignal.com]
- 13. Histone methyltransferase DOT1L controls state-specific identity during B cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential Methylation of H3K79 Reveals DOT1L Target Genes and Function in the Cerebellum In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Role of Dot1L and H3K79 methylation in regulating somatic hypermutation of immunoglobulin genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. epigentek.com [epigentek.com]
- 19. H3K79me2 Antibody - ChIP-seq Grade (C15410051) | Diagenode [diagenode.com]
- 20. encodeproject.org [encodeproject.org]
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